1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine
Description
1-Ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine is a pyrazole-derived amine featuring two pyrazole rings connected via a methylene bridge. The primary pyrazole ring (position 1) is substituted with an ethyl group, while the secondary pyrazole ring (position 1) carries an isopropyl group.
Properties
Molecular Formula |
C13H22ClN5 |
|---|---|
Molecular Weight |
283.80 g/mol |
IUPAC Name |
1-ethyl-5-methyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H21N5.ClH/c1-5-17-11(4)13(9-16-17)14-8-12-6-7-15-18(12)10(2)3;/h6-7,9-10,14H,5,8H2,1-4H3;1H |
InChI Key |
MFYJQVHFHJAGDS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NCC2=CC=NN2C(C)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Direct Electrophilic Amination of Primary Amines
A robust method for synthesizing N-substituted pyrazoles involves electrophilic amination using O-(4-nitrobenzoyl)hydroxylamine (R1). This approach, detailed in PMC8389898, enables the direct coupling of primary aliphatic amines with diketones to form pyrazole cores.
Reaction Mechanism and Optimization
The target compound’s ethyl and methyl substituents originate from 2,4-pentanedione (diketone) and 1-ethyl-5-methyl-1H-pyrazol-4-amine, respectively. The isopropyl group is introduced via 1-isopropyl-1H-pyrazol-5-ylmethanamine. Key steps include:
- Electrophilic Activation : R1 reacts with the primary amine to generate a reactive intermediate.
- Cyclization : The intermediate undergoes cyclization with diketones at 85°C in DMF, forming the pyrazole ring.
- Workup and Purification : Crude mixtures are neutralized with NaOH, extracted with dichloromethane (DCM), and purified via silica gel chromatography (hexane/ethyl acetate gradient).
Table 1: Optimization Parameters for Pyrazole Synthesis
This method achieves moderate yields (38–44%) but is valued for its metal-free conditions and use of amines as limiting reagents.
Reductive Amination and Salt Formation
An alternative route involves reductive amination between 1-ethyl-5-methyl-1H-pyrazol-4-amine and 1-isopropyl-1H-pyrazol-5-carbaldehyde, followed by hydrochloric acid (HCl) salt formation.
Procedure and Challenges
- Imine Formation : The aldehyde and amine react in ethanol under reflux to form an imine intermediate.
- Reduction : Sodium borohydride (NaBH₄) reduces the imine to the secondary amine.
- Salt Formation : Treatment with HCl in ether yields the hydrochloride salt (C₁₃H₂₂ClN₅), as documented in PubChem entries.
Key Considerations:
Multi-Step Synthesis via Nitroso Intermediates
A patent-derived method (US8420656B2) employs nitroso intermediates for introducing fluorine substituents, adaptable to the target compound.
Stepwise Functionalization
- Nitrosopyrazole Synthesis : Nitrosation of 1-ethyl-5-methylpyrazole at position 4.
- Reduction : Tin(II) chloride in concentrated HCl reduces the nitroso group to an amine.
- Alkylation : The amine reacts with 1-isopropyl-1H-pyrazol-5-ylmethyl chloride under basic conditions.
Table 2: Comparative Analysis of Reduction Agents
| Agent | Conditions | Yield (%) | Purity | Source |
|---|---|---|---|---|
| SnCl₂/HCl | 0°C, 2 hours | 62 | High | |
| H₂/Pd-C | RT, 6 hours | 55 | Moderate |
This method offers higher yields but requires stringent control over reaction conditions to avoid over-reduction.
Scalability and Industrial Considerations
Industrial synthesis prioritizes cost-efficiency and safety:
Chemical Reactions Analysis
1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Scientific Research Applications
1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structural features of the compound .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Structural Differences and Implications
The fluorine-substituted analog () balances lipophilicity with electronegativity, favoring hydrogen bonding and solubility in polar solvents .
Impact of Salt Formation :
- The hydrochloride salt in ’s compound significantly increases solubility (287.77 g/mol vs. the target’s ~249 g/mol), a critical factor in pharmaceutical formulations .
Steric and Electronic Modifications :
- Pyridine substitution in ’s compound introduces a planar aromatic system, enabling π-stacking interactions absent in the target compound .
Pharmacological and Industrial Relevance
- and describe a structurally related benzaldehyde derivative with applications in sickle cell disease and pulmonary fibrosis, suggesting that pyrazole-based amines may target hypoxia-related pathways .
- notes cytotoxic effects in benzimidazole analogs, though direct pharmacological data for the target compound remain unexplored .
Q & A
Q. Example Protocol :
React 1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride with hydrazide derivatives.
Cyclize using POCl₃ to form the oxadiazole core .
Perform reductive amination or alkylation to attach the isopropyl-ethylamine side chain .
Key Characterization : Confirm intermediates via IR (C=O stretch ~1650 cm⁻¹) and NMR (δ 2.1–2.5 ppm for methyl groups) .
What spectroscopic and crystallographic methods are used to characterize this compound?
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR to identify methyl (δ 1.8–2.5 ppm), ethyl (δ 1.2–1.5 ppm), and pyrazole ring protons (δ 6.0–7.5 ppm) .
- IR Spectroscopy : Detect amine N-H stretches (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .
- X-Ray Crystallography : Use SHELXL for refinement and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids .
Q. Advanced
- Density Functional Theory (DFT) : Optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) for reactivity predictions.
- SHELX Suite : Refine crystallographic data, resolve twinning, and validate hydrogen bonding networks .
- Hydrogen Bond Analysis : Apply Etter’s graph set rules to classify intermolecular interactions (e.g., D, R₂²(8) motifs) .
Case Study : Discrepancies in unit cell parameters can be resolved using SHELXL’s TWIN/BASF commands to model twinning .
How to address contradictions in crystallographic or spectroscopic data?
Q. Advanced
- Multi-Software Validation : Cross-check refinement results with programs like OLEX2 and PLATON .
- Variable-Temperature NMR : Resolve dynamic effects (e.g., rotamerism) causing split signals .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula when isotopic patterns conflict with expected values .
Example : Disordered isopropyl groups in X-ray data can be modeled using PART commands in SHELXL .
What strategies optimize synthetic yield and purity?
Q. Advanced
- Catalyst Screening : Test Pd/C or Ni catalysts for reductive amination steps to improve efficiency .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for cyclization to enhance reaction rates .
- Chromatography : Employ reverse-phase HPLC to separate regioisomers (common in pyrazole syntheses) .
Yield Improvement : Replacing POCl₃ with PCl₅ in cyclization increased yield from 65% to 82% in analogous compounds .
What biological targets are relevant for pyrazole-based analogs?
Q. Basic
- Enzyme Inhibition : Carbonic anhydrase isoforms (hCA I/II) for anticancer applications .
- Receptor Binding : Cannabinoid receptor analogs (e.g., SR141716 template) for neurological studies .
- Antimicrobial Activity : Evaluate against Gram-positive bacteria via MIC assays .
Mechanistic Insight : Pyrazole derivatives disrupt zinc coordination in hCA II, confirmed via crystallography .
How to analyze hydrogen bonding in crystal structures?
Q. Advanced
- Graph Set Analysis : Classify interactions as D (donor), A (acceptor), or R (ring) using programs like Mercury .
- Thermal Ellipsoids : Use ORTEP to visualize anisotropic displacement, identifying rigid vs. flexible moieties .
- Quantum Topology (QTAIM) : Map bond critical points to quantify interaction strengths .
Example : In related compounds, N-H···N hydrogen bonds form R₂²(8) motifs stabilizing the lattice .
What are the challenges in scaling up laboratory synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
